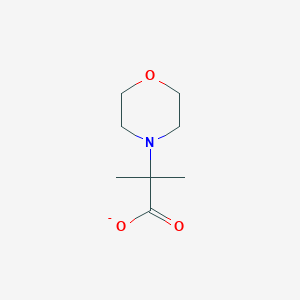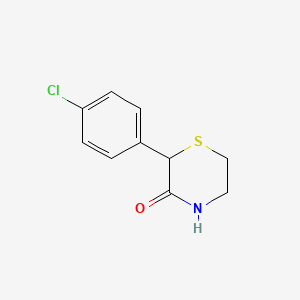![molecular formula C14H14N4O4S B10868041 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10868041.png)
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, and a nitrophenyl group attached via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with 2-methyl-5-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles like alkoxides, thiolates.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-6-methylpyridine: Shares the pyridine ring structure but lacks the sulfanyl and nitrophenyl groups.
4-Hydroxy-6-methyl-2-pyrone: Similar in having a hydroxy and methyl group on a heterocyclic ring but differs in the overall structure and functional groups.
2-Hydroxy-4-methylpyridine: Another pyridine derivative with similar substituents but different overall structure.
Uniqueness
2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a sulfanyl group attached to a pyrimidine ring makes it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H14N4O4S |
|---|---|
Molekulargewicht |
334.35 g/mol |
IUPAC-Name |
N-(2-methyl-5-nitrophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H14N4O4S/c1-8-3-4-10(18(21)22)6-11(8)16-13(20)7-23-14-15-9(2)5-12(19)17-14/h3-6H,7H2,1-2H3,(H,16,20)(H,15,17,19) |
InChI-Schlüssel |
BQWHEQWBSCOWOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=CC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B10867959.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10867966.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867979.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10867985.png)
![11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867990.png)
![6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10867992.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)

![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-](/img/structure/B10868020.png)
![4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10868024.png)

![4-(4-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868035.png)
